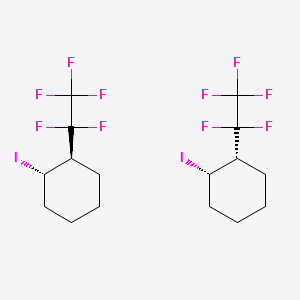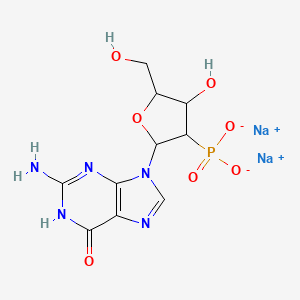
Sodium (2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate is a complex organic compound that features a purine base, a sugar moiety, and a phosphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate typically involves the following steps:
Purine Base Preparation: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Sugar Moiety Attachment: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond.
Phosphonate Group Addition: The phosphonate group is introduced through phosphorylation reactions using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the keto group in the purine base.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
DNA/RNA Interactions: The compound can interact with nucleic acids, affecting their function and stability.
Medicine
Antiviral Agents: Potential use as an antiviral agent due to its ability to interfere with viral replication.
Cancer Therapy: It may have applications in cancer therapy by targeting specific cellular pathways.
Industry
Biotechnology: Used in the development of biotechnological tools and assays.
Pharmaceuticals: As a precursor or active ingredient in pharmaceutical formulations.
作用機序
The mechanism of action of Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate involves its interaction with molecular targets such as enzymes or nucleic acids. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interfere with DNA/RNA synthesis by incorporating into the nucleic acid chains and causing termination.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure due to the presence of a purine base and a phosphate group.
Nucleotides: General class of compounds with similar structural features.
Phosphonates: Compounds containing a phosphonate group.
Uniqueness
Sodium(2-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl)phosphonate is unique due to its specific combination of a purine base, a sugar moiety, and a phosphonate group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
308134-31-8 |
|---|---|
分子式 |
C10H12N5Na2O7P |
分子量 |
391.19 g/mol |
IUPAC名 |
disodium;2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-phosphonatooxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23(19,20)21)5(17)3(1-16)22-9;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2 |
InChIキー |
UCGDFPWOWHPHSU-UHFFFAOYSA-L |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)P(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


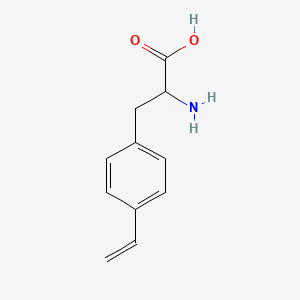
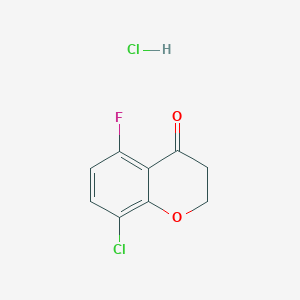
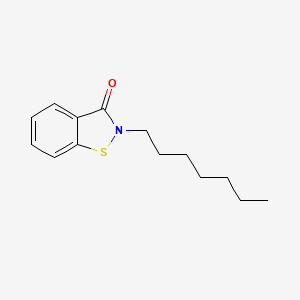
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
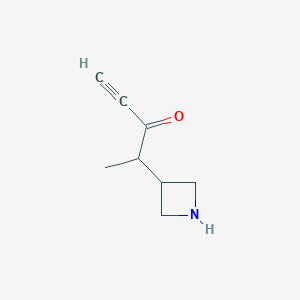
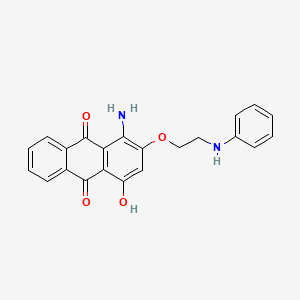

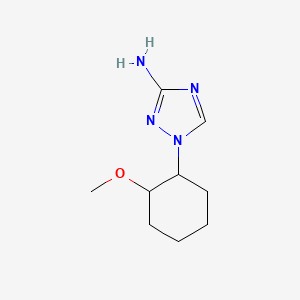
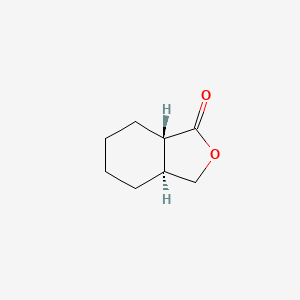
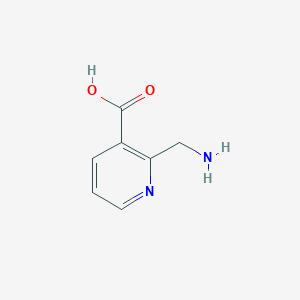
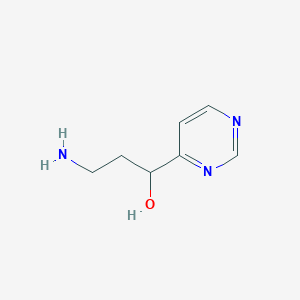
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

